Cas no 85777-50-0 (3-Methoxy-2,2-dimethylpropanoyl chloride)

3-Methoxy-2,2-dimethylpropanoyl chloride 化学的及び物理的性質
名前と識別子
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- 3-methoxy-2,2-dimethylpropanoyl chloride
- AKOS026717771
- SCHEMBL11166851
- F2147-5320
- 85777-50-0
- 3-Methoxy-2,2-dimethylpropanoyl chloride
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- インチ: 1S/C6H11ClO2/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3
- InChIKey: DRHXPCBQKKTJHA-UHFFFAOYSA-N
- SMILES: ClC(C(C)(C)COC)=O
計算された属性
- 精确分子量: 150.0447573g/mol
- 同位素质量: 150.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 26.3Ų
3-Methoxy-2,2-dimethylpropanoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-5320-10g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 10g |
$2251.0 | 2023-09-06 | |
Life Chemicals | F2147-5320-0.5g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 0.5g |
$462.0 | 2023-09-06 | |
TRC | M232846-100mg |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 100mg |
$ 135.00 | 2022-06-04 | ||
TRC | M232846-1g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F2147-5320-1g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 1g |
$487.0 | 2023-09-06 | |
TRC | M232846-500mg |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 500mg |
$ 500.00 | 2022-06-04 | ||
Life Chemicals | F2147-5320-5g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 5g |
$1605.0 | 2023-09-06 | |
Life Chemicals | F2147-5320-0.25g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 0.25g |
$438.0 | 2023-09-06 | |
Life Chemicals | F2147-5320-2.5g |
3-methoxy-2,2-dimethylpropanoyl chloride |
85777-50-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 |
3-Methoxy-2,2-dimethylpropanoyl chloride 関連文献
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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3. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
3-Methoxy-2,2-dimethylpropanoyl chlorideに関する追加情報
Introduction to 3-Methoxy-2,2-dimethylpropanoyl chloride (CAS No. 85777-50-0)
3-Methoxy-2,2-dimethylpropanoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 85777-50-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This acyl chloride derivative features a unique structural motif comprising a methyl ester group and a highly branched isopropylidene moiety, making it a versatile intermediate in the synthesis of complex molecules.
The compound belongs to the class of acyl chlorides, which are well-known for their reactivity in nucleophilic acyl substitution reactions. The presence of the 3-methoxy group on the isopropylidene backbone introduces additional functional diversity, enabling its use in constructing more intricate molecular architectures. This feature has made 3-Methoxy-2,2-dimethylpropanoyl chloride a valuable building block in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the development of innovative synthetic methodologies for acyl chlorides due to their broad utility in drug discovery. The structural complexity of 3-Methoxy-2,2-dimethylpropanoyl chloride presents both challenges and opportunities for chemists seeking to develop efficient synthetic routes. Its unique framework has been explored in various transformations, including Friedel-Crafts acylations, alkylation reactions, and cross-coupling reactions, which are pivotal in constructing biologically active scaffolds.
One of the most compelling aspects of 3-Methoxy-2,2-dimethylpropanoyl chloride is its potential application in medicinal chemistry. Researchers have leveraged its reactivity to synthesize analogs of known bioactive compounds, aiming to improve pharmacological properties such as solubility, bioavailability, and target specificity. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of kinase inhibitors and other therapeutic agents targeting neurological disorders.
The role of 3-Methoxy-2,2-dimethylpropanoyl chloride in drug development has been further highlighted by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel lead compounds with promising pharmacological profiles. The structural features of this acyl chloride derivative have been strategically employed to modulate interactions with biological targets, thereby enhancing therapeutic efficacy.
Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 3-Methoxy-2,2-dimethylpropanoyl chloride. Molecular modeling studies have provided insights into its interaction with enzymes and receptors, guiding the design of optimized derivatives. These computational approaches have complemented experimental investigations, offering a more holistic view of its utility in synthetic and medicinal chemistry.
The industrial significance of 3-Methoxy-2,2-dimethylpropanoyl chloride extends beyond academic research. Its synthesis has been optimized for scalability, ensuring that pharmaceutical companies can access this intermediate efficiently for large-scale production. Process chemists have developed robust methodologies for its preparation, emphasizing safety and environmental considerations while maintaining high yields and purity standards.
In conclusion,3-Methoxy-2,2-dimethylpropanoyl chloride (CAS No. 85777-50-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs and agrochemicals. As our understanding of molecular interactions continues to evolve,3-Methoxy-2,2-dimethylpropanoyl chloride is poised to play an even more significant role in shaping the future of chemical biology and drug discovery.
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